tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
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Overview
Description
tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a white to yellow solid and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of chiral molecules and as a protecting group for amines .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. It is also employed in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It serves as a key intermediate in the synthesis of various high-value products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
Uniqueness: tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block and a protecting group for amines makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPWYJBKUUVONI-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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